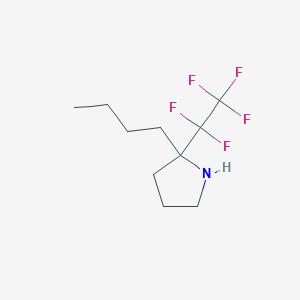

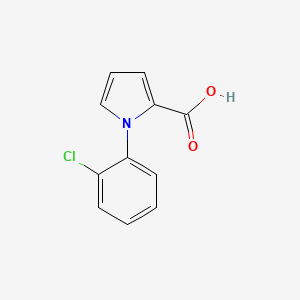

1-(2-chlorophenyl)-1H-pyrrole-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-chlorophenyl)-1H-pyrrole-2-carboxylic acid is a compound that belongs to the class of organic compounds known as pyrroles. Pyrroles are characterized by a five-membered aromatic ring containing one nitrogen atom. The specific compound is further modified with a 2-chlorophenyl group and a carboxylic acid moiety. While the provided papers do not directly discuss this exact compound, they do provide insights into closely related pyrrole derivatives, which can help infer some of the properties and reactivity of 1-(2-chlorophenyl)-1H-pyrrole-2-carboxylic acid.

Synthesis Analysis

The synthesis of pyrrole derivatives can be complex, involving multi-component reactions. For instance, a penta-substituted pyrrole derivative was synthesized using a one-pot four-component coupling reaction catalyzed by natural hydroxyapatite, as described in one of the studies . Although the exact synthesis of 1-(2-chlorophenyl)-1H-pyrrole-2-carboxylic acid is not detailed, similar synthetic strategies could potentially be employed, with adjustments to the starting materials and reaction conditions to accommodate the specific substituents of the target compound.

Molecular Structure Analysis

The molecular structure of pyrrole derivatives can be elucidated using various spectroscopic techniques and confirmed by single-crystal X-ray diffraction . Computational studies, such as density functional theory (DFT), can also predict spectral and geometrical data, which often show high correlation with experimental data . The molecular geometry of related compounds has been found to be consistent across different polymorphs, as seen in the case of ethyl 2-(2-chlorophenyl)-4-hydroxy-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate . This suggests that the core pyrrole structure maintains its integrity despite variations in substituents.

Chemical Reactions Analysis

Pyrrole derivatives can participate in various chemical reactions, primarily due to the reactivity of the carboxylic acid group and the aromatic system. The presence of substituents like the 2-chlorophenyl group can influence the reactivity pattern of the molecule. The solid-state structures of pyrrole derivatives often feature hydrogen-bonded contacts, which are crucial in the formation of different dimensional networks . These interactions can be significant in dictating the reactivity and the formation of supramolecular assemblies.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives are influenced by their molecular structure. The presence of hydrogen bonding motifs, as seen in 1-phenyl-1H-pyrrole-2,5-dicarboxylic acid derivatives, can lead to the formation of various solid-state networks, which can affect the compound's melting point, solubility, and crystal packing . The substitution pattern on the phenyl ring can also have a profound impact on these properties. Electrochemical studies on related compounds have shown that pyrrole derivatives can act as corrosion inhibitors, suggesting potential applications in material science .

Safety And Hazards

Future Directions

properties

IUPAC Name |

1-(2-chlorophenyl)pyrrole-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO2/c12-8-4-1-2-5-9(8)13-7-3-6-10(13)11(14)15/h1-7H,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTBQOZUNNISRGK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C=CC=C2C(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-chlorophenyl)-1H-pyrrole-2-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(3-methylphenyl)-1H-indol-3-yl]-1-butanamine oxalate](/img/structure/B1286275.png)

![2-((1H-Benzo[d]imidazol-2-yl)methoxy)ethanamine dihydrochloride](/img/structure/B1286276.png)

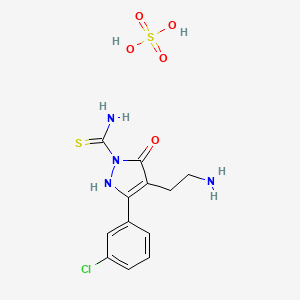

![4-(2-aminoethyl)-3-[4-(dimethylamino)phenyl]-5-oxo-2,5-dihydro-1H-pyrazole-1-carboxamide sulphate](/img/structure/B1286283.png)

![Methyl 5-[(benzylamino)methyl]-2-furoate hydrochloride](/img/structure/B1286284.png)